molecular formula C11H8FNOS B11811485 2-(3-Fluorobenzyl)thiazole-5-carbaldehyde

2-(3-Fluorobenzyl)thiazole-5-carbaldehyde

Cat. No.: B11811485
M. Wt: 221.25 g/mol
InChI Key: NRDDFLAMYJKBGY-UHFFFAOYSA-N
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Description

2-(3-Fluorobenzyl)thiazole-5-carbaldehyde is an organic compound with the molecular formula C10H6FNOS It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms The presence of a fluorobenzyl group at the second position and a formyl group at the fifth position of the thiazole ring makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorobenzyl)thiazole-5-carbaldehyde typically involves the reaction of 3-fluorobenzyl bromide with thiazole-5-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorobenzyl)thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(3-Fluorobenzyl)thiazole-5-carboxylic acid.

    Reduction: 2-(3-Fluorobenzyl)thiazole-5-methanol.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Fluorobenzyl)thiazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Fluorobenzyl)thiazole-5-carbaldehyde is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The thiazole ring and the formyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which may contribute to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(3-Fluorophenyl)thiazole-5-carbaldehyde: Similar structure but with a phenyl group instead of a benzyl group.

    2-(4-Fluorobenzyl)thiazole-5-carbaldehyde: Similar structure but with the fluorine atom at the fourth position of the benzyl group.

    2-(3-Chlorobenzyl)thiazole-5-carbaldehyde: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

2-(3-Fluorobenzyl)thiazole-5-carbaldehyde is unique due to the specific positioning of the fluorine atom on the benzyl group, which can influence its reactivity and interactions with biological targets. This unique structure may result in distinct biological activities compared to its analogs.

Properties

Molecular Formula

C11H8FNOS

Molecular Weight

221.25 g/mol

IUPAC Name

2-[(3-fluorophenyl)methyl]-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C11H8FNOS/c12-9-3-1-2-8(4-9)5-11-13-6-10(7-14)15-11/h1-4,6-7H,5H2

InChI Key

NRDDFLAMYJKBGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CC2=NC=C(S2)C=O

Origin of Product

United States

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